molecular formula C11H11NO3 B1453106 Ethyl 5-hydroxy-1H-indole-3-carboxylate CAS No. 24370-69-2

Ethyl 5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B1453106
CAS No.: 24370-69-2
M. Wt: 205.21 g/mol
InChI Key: AFDVGUDDOURIQR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Biochemical Analysis

Biochemical Properties

Ethyl 5-hydroxy-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators . By inhibiting 5-LO, this compound can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiviral activity against hepatitis C virus (HCV) in human hepatoma cell lines . The compound’s ability to inhibit viral replication suggests its potential use in antiviral therapies. Additionally, its anti-inflammatory properties can modulate immune responses and reduce cellular inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a 5-lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Furthermore, its antiviral activity is attributed to its ability to interfere with viral replication processes in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, ensuring consistent biological activity . Long-term exposure to the compound has demonstrated sustained anti-inflammatory and antiviral effects in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant anti-inflammatory and antiviral activities without causing adverse effects . At higher doses, potential toxic effects may be observed, including hepatotoxicity and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of indole-3-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-1H-indole-3-carboxylate is unique due to its specific hydroxyl group at the 5-position, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVGUDDOURIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705587
Record name Ethyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-69-2
Record name Ethyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?

A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of this compound derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].

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